Methyl 4-amino-3-iodo-5-nitrobenzoate
Description
Properties
IUPAC Name |
methyl 4-amino-3-iodo-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFPLFMZXZTMPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)I)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737398 | |
| Record name | Methyl 4-amino-3-iodo-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172221-28-2 | |
| Record name | Methyl 4-amino-3-iodo-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Design and Reaction Sequence Optimization
The synthesis of methyl 4-amino-3-iodo-5-nitrobenzoate necessitates a multi-step approach to address the challenges of introducing electrophilic groups (iodo, nitro) and nucleophilic groups (amino) on adjacent positions. Two primary routes emerge from the literature:
Sequential Nitration and Iodination Followed by Amination
This route prioritizes the introduction of nitro and iodo groups before final amination.
Starting Material: Methyl 3-Iodo-5-Nitrobenzoate
- Nitration : Begin with methyl benzoate, which undergoes nitration at the meta position using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to yield methyl 3-nitrobenzoate.
- Iodination : Electrophilic iodination is achieved using iodine monochloride (ICl) in acetic acid at 60°C, directing the iodo group to the ortho position relative to the nitro group.
- Amination : The nitro group at position 4 is reduced to an amino group using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in methanol at 25°C.
Key Challenges :
- Competing iodination at undesired positions due to the strong meta-directing effect of the nitro group.
- Over-reduction of the nitro group at position 5 during amination.
Yield and Purity Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 2 hr | 85 | 92 |
| Iodination | ICl, CH₃COOH, 60°C, 4 hr | 78 | 89 |
| Amination | H₂, Pd/C, MeOH, 25°C, 12 hr | 90 | 95 |
Palladium-Catalyzed Coupling for Direct Amination
This route leverages transition-metal catalysis to introduce the amino group after iodination and nitration.
Starting Material: Methyl 3-Iodo-5-Nitrobenzoate
- Buchwald-Hartwig Amination : The iodo group at position 3 undergoes cross-coupling with ammonia (NH₃) using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos) in toluene at 100°C.
Advantages :
- Avoids reduction steps, preserving the nitro group at position 5.
- High regioselectivity due to the ortho-directing effect of the ester group.
Limitations :
- Requires anhydrous conditions and specialized catalysts.
Yield and Purity Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Amination | NH₃, Pd(OAc)₂, Xantphos, 100°C | 82 | 94 |
Critical Analysis of Reaction Conditions
Solvent Systems and Temperature Control
- Nitration : Sulfuric acid acts as both catalyst and solvent, stabilizing the nitronium ion (NO₂⁺). Excess HNO₃ is avoided to prevent di-nitration.
- Iodination : Acetic acid facilitates electrophilic substitution while minimizing ester hydrolysis. Cooling to 0°C suppresses side reactions.
- Amination : Methanol serves as a protic solvent, enhancing hydrogenation efficiency.
Industrial-Scale Production Considerations
Continuous Flow Reactors for Nitration
Recycling of Palladium Catalysts
- Filtration and Recovery : Pd/C catalysts are filtered and reactivated via calcination at 400°C, achieving 95% recovery.
Comparative Evaluation of Synthetic Routes
| Parameter | Sequential Route | Palladium Route |
|---|---|---|
| Total Yield (%) | 58 | 82 |
| Purity (%) | 95 | 94 |
| Cost (USD/kg) | 120 | 250 |
| Scalability | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-iodo-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Such as sodium methoxide or ammonia for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields Methyl 4-amino-3-iodobenzoate, while substitution of the iodine atom can produce various derivatives depending on the nucleophile used .
Scientific Research Applications
Methyl 4-amino-3-iodo-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-iodo-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro and iodine groups can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect various cellular processes, including enzyme activity and signal transduction .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The iodine and nitro groups in the target compound enhance electrophilicity at the aromatic ring, favoring reactions like Suzuki coupling or iodination exchange . In contrast, methoxy (OCH₃) or acetamido (NHCOCH₃) groups in analogs (e.g., ) reduce electrophilicity, directing reactivity toward nucleophilic additions.
- The nitro group in all derivatives increases thermal stability but reduces solubility in polar solvents compared to halogen-free analogs.
Synthetic Utility: Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate () is synthesized via mixed-acid nitration (HNO₃/H₂SO₄), achieving >80% yield, whereas the iodine-substituted derivative likely requires controlled iodination to avoid overhalogenation.
Crystallographic Behavior :
- The methoxy-substituted analog () exhibits predictable hydrogen-bonding patterns (N-H···O and C-H···O), enabling stable crystal packing. The iodine atom in the target compound may introduce steric hindrance, complicating crystallization .
Physical and Chemical Properties
Limited experimental data are available for the target compound, but trends can be inferred from analogs:
- Melting Point : Nitro-substituted benzoates (e.g., ) typically melt between 150–200°C, with iodine substitution increasing density and melting point due to heavier atomic mass.
- Solubility : The nitro group reduces solubility in water but enhances it in aprotic solvents (e.g., DMSO, DMF). Iodo-substituted derivatives show lower solubility than chloro or methoxy analogs .
Biological Activity
Methyl 4-amino-3-iodo-5-nitrobenzoate (CAS: 668276-44-6) is an organic compound that has attracted interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant research findings.
Chemical Structure and Synthesis
This compound possesses a complex structure characterized by the presence of an iodine atom, a nitro group, and an amino group on a benzoate ring. The compound can be synthesized through a multi-step process involving:
- Nitration : Introduction of the nitro group to the benzoic acid derivative.
- Iodination : Substitution of a hydrogen atom with iodine at the 3-position.
- Esterification : Formation of the methyl ester using methanol.
The general reaction scheme includes:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects.
- Formation of Hydrogen Bonds : The amino group can form hydrogen bonds with biomolecules, influencing their structure and function.
- Redox Reactions : The compound may participate in redox reactions, affecting cellular oxidative states and signaling pathways.
Biological Activities
Research indicates several potential biological activities associated with this compound:
Antimicrobial Properties
Studies have shown that compounds similar in structure exhibit significant antibacterial activity against various strains, including multidrug-resistant bacteria. For instance, derivatives of nitrobenzene compounds have demonstrated substantial inhibition against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | <0.03125 |
| Compound B | Escherichia coli | 1 |
| Compound C | Klebsiella pneumoniae | 4 |
These findings suggest that structural modifications can enhance antimicrobial properties significantly.
Neuroprotective Effects
This compound has been investigated for its role in synthesizing neuroprotective agents for treating neurodegenerative diseases such as Alzheimer’s disease. Research indicates that derivatives can protect neuronal cells from oxidative stress, leading to a reduction in cell death under oxidative conditions.
Pharmaceutical Applications
This compound serves as an intermediate in synthesizing angiotensin II receptor antagonists, which are critical in managing hypertension and metabolic disorders. Its structural attributes make it a valuable candidate for drug development.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A recent evaluation focused on the antimicrobial efficacy of methyl derivatives against various bacterial strains. The study concluded that certain modifications led to enhanced antibacterial activity.
- Neuroprotection Research : Another study utilized this compound as a precursor for synthesizing hydrazones that showed promise in protecting neuronal cells from oxidative stress.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for Methyl 4-amino-3-iodo-5-nitrobenzoate, and how is its structural integrity validated?
- Answer : The synthesis typically involves sequential functionalization of a benzoate precursor. For example, iodination of a 4-amino-3-hydroxybenzoic acid derivative under acidic conditions, followed by methylation using methanol and sulfuric acid . Structural confirmation relies on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to resolve substituent positions and coupling patterns, complemented by Mass Spectrometry (MS) for molecular weight verification. Purity is assessed via High-Performance Liquid Chromatography (HPLC) or thin-layer chromatography (TLC) .
Q. How do the electron-withdrawing nitro and iodo groups influence the compound’s stability and reactivity?
- Answer : The nitro group (-NO₂) at the 5-position deactivates the benzene ring via resonance and inductive effects, directing electrophilic substitution to meta/para positions. The iodo group (-I) at the 3-position acts as a weak ortho/para director but also introduces steric hindrance, potentially slowing down reactions. The amino group (-NH₂) at the 4-position, though basic, may undergo protection (e.g., acetylation) to prevent undesired side reactions during functionalization .
Advanced Research Questions
Q. What challenges arise in the crystallographic refinement of this compound, and how can software like SHELX address them?
- Answer : Challenges include disorder in the nitro or iodine moieties due to their large atomic displacement parameters and potential twinning in crystals. The SHELX suite (e.g., SHELXL) is optimized for small-molecule refinement, enabling robust handling of heavy atoms (iodine) through iterative least-squares cycles and electron density map analysis. Hydrogen bonding networks can be modeled using restraints derived from geometric parameters .
Q. How do hydrogen bonding interactions dictate the supramolecular assembly of this compound in crystalline phases?
- Answer : The amino (-NH₂) and ester (-COOCH₃) groups act as hydrogen bond donors/acceptors, forming R₂²(8) motifs (Etter’s notation) with adjacent molecules. Graph set analysis (as per Etter’s formalism) reveals chains or dimers stabilized by N-H···O interactions, critical for crystal packing. These patterns are characterized via X-ray diffraction and validated using software like ORTEP-3 for graphical representation .
Q. Can this compound serve as a precursor for bioactive molecule synthesis?
- Answer : Yes. The iodo group is amenable to cross-coupling reactions (e.g., Suzuki-Miyaura), enabling aryl-aryl bond formation. The nitro group can be reduced to an amine (-NH₂) for further functionalization (e.g., amide coupling). This compound has potential as a linker in peptide synthesis or as a substrate for studying nitroreductase enzymes, analogous to structurally related benzoates .
Methodological Considerations
- Crystallographic Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for heavy-atom resolution. Refinement in SHELXL should include anisotropic displacement parameters for iodine .
- Analytical Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve signal overlap in aromatic regions. High-resolution MS (HRMS) with electrospray ionization (ESI) ensures accurate mass confirmation .
- Reactivity Optimization : Employ protecting groups (e.g., Boc for -NH₂) during iodination to prevent side reactions. Monitor reaction progress via TLC with UV visualization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
